Bis(3-(trifluoromethyl)phenyl)diphenylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3-(trifluoromethyl)phenyl)diphenylsilane is a chemical compound with the molecular formula C26H18F6Si and a molecular weight of 472.51 g/mol . It is known for its unique structural features, which include two trifluoromethyl groups attached to phenyl rings, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(trifluoromethyl)phenyl)diphenylsilane typically involves the reaction of 3-(trifluoromethyl)phenylmagnesium bromide with diphenylchlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction . The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a temperature range of -78°C to room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring stringent control over purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3-(trifluoromethyl)phenyl)diphenylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of silanols, while reduction can yield silanes with different substituents .
Wissenschaftliche Forschungsanwendungen
Bis(3-(trifluoromethyl)phenyl)diphenylsilane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(3-(trifluoromethyl)phenyl)diphenylsilane involves its interaction with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,2-Bis(3-(trifluoromethyl)phenyl)diselane
Uniqueness
Bis(3-(trifluoromethyl)phenyl)diphenylsilane is unique due to its combination of trifluoromethyl groups and diphenylsilane structure. This combination imparts distinct chemical and physical properties, such as high thermal stability and reactivity, making it valuable in various applications compared to its similar compounds .
Eigenschaften
CAS-Nummer |
426-75-5 |
---|---|
Molekularformel |
C26H18F6Si |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
diphenyl-bis[3-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C26H18F6Si/c27-25(28,29)19-9-7-15-23(17-19)33(21-11-3-1-4-12-21,22-13-5-2-6-14-22)24-16-8-10-20(18-24)26(30,31)32/h1-18H |
InChI-Schlüssel |
UXORKYXIKMRVRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.